molecular formula C21H17ClFN3O3S B5022862 2-chloro-N-(3-{N-[(4-fluorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide

2-chloro-N-(3-{N-[(4-fluorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide

Cat. No. B5022862
M. Wt: 445.9 g/mol
InChI Key: ISLRYADWDHMGDK-QFEZKATASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-chloro-N-(3-{N-[(4-fluorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide” is likely to be an organic compound given its composition. It contains a benzamide group which is a common functional group in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide group and the various substituents (chloro, fluoro, sulfonyl) would have a significant impact on the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzamide group and the various substituents. The electron-withdrawing nature of the sulfonyl, chloro, and fluoro groups could make the compound more reactive in certain types of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound (such as melting point, boiling point, solubility, etc.) would be influenced by its molecular structure. The presence of the benzamide group and the various substituents could affect these properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety precautions should always be taken when handling chemical compounds .

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promise as a drug, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

2-chloro-N-[3-[(Z)-N-[(4-fluorophenyl)sulfonylamino]-C-methylcarbonimidoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN3O3S/c1-14(25-26-30(28,29)18-11-9-16(23)10-12-18)15-5-4-6-17(13-15)24-21(27)19-7-2-3-8-20(19)22/h2-13,26H,1H3,(H,24,27)/b25-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLRYADWDHMGDK-QFEZKATASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNS(=O)(=O)C1=CC=C(C=C1)F)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NS(=O)(=O)C1=CC=C(C=C1)F)/C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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